Thiophene, 2,2'-(1,4-butanediyl)bis-
Description
Contextualization within Thiophene-Based Conjugated Systems
Thiophene-based conjugated polymers are a significant class of materials in organic electronics due to their excellent optical and conductive properties. nih.govrsc.org These polymers, such as polythiophene, are characterized by a backbone of alternating single and double bonds, which allows for the delocalization of pi-electrons. This electron delocalization is responsible for their desirable electronic characteristics.
Unlike fully conjugated systems like 2,2'-bithiophene, where thiophene (B33073) rings are directly linked, 2,2'-(1,4-butanediyl)bis(thiophene) incorporates a non-conjugated, flexible butane (B89635) linker. nih.gov This saturated alkyl chain intentionally disrupts the pi-conjugation between the two thiophene units. This structural feature is crucial as it imparts greater flexibility to the resulting molecular structure and subsequent polymers. The presence of such flexible spacers within a polymer backbone can influence properties like solubility and processability, which are critical for the fabrication of electronic devices. acs.org The study of such systems allows researchers to fine-tune the electronic and physical properties of materials by balancing conjugated segments with flexible, non-conjugated linkers. acs.org
Significance as a Monomeric and Building Block Moiety
The primary significance of 2,2'-(1,4-butanediyl)bis(thiophene) lies in its function as a monomer for the synthesis of advanced polymers. The two terminal thiophene rings possess reactive sites (typically the 5 and 5' positions) that allow them to be linked together through polymerization processes, most notably electropolymerization. dtic.milrsc.org
Electrochemical polymerization is a common method used to create thin, conductive polymer films directly onto an electrode surface. acs.orgdtic.mil When 2,2'-(1,4-butanediyl)bis(thiophene) is used as the monomer, the resulting polymer features a backbone where rigid, conjugated polythiophene segments are interspersed with flexible butane chains. This unique "segmented" structure can lead to materials with tailored properties. For example, the flexible alkyl chains can improve the solubility of the polymers in common organic solvents, a significant advantage for material processing and device fabrication. dtic.mil
Research has shown that polymers derived from such monomers can exhibit interesting electrochemical and optical behaviors. The electronic properties are largely determined by the conjugated blocks, while the alkyl linkers influence the material's morphology, processability, and mechanical characteristics. This modular approach, using well-defined building blocks, is a cornerstone of modern materials chemistry, enabling the rational design of polymers for specific applications in fields like sensors, electrochromic devices, and organic photovoltaics.
Evolution of Research Trajectories for Alkyl-Linked Bithiophenes
The investigation of 2,2'-(1,4-butanediyl)bis(thiophene) is part of a broader research trajectory focused on understanding the structure-property relationships in alkyl-linked bithiophenes and oligothiophenes. Early research in polythiophenes focused on creating highly conjugated, rigid polymers to maximize conductivity. However, these materials often suffered from poor solubility and processability.
This led to a strategic evolution in research, where chemists began to incorporate flexible side chains or linkers into the polymer backbone to overcome these limitations. The study of monomers with varying alkyl chain lengths (e.g., ethyl, hexyl, octyl) between thiophene units has been a key area of this research. researchgate.net These studies have systematically demonstrated how the length and nature of the alkyl spacer can be used to control:
Solubility: Longer or branched alkyl chains generally increase solubility.
Morphology: The flexible linkers can influence how the polymer chains pack in the solid state, affecting electronic transport between chains.
Electrochemical Properties: The non-conjugated linkers can influence the oxidation potential and the stability of the doped (conductive) state of the polymer.
This line of research has expanded to include a wide variety of functionalized linkers and more complex architectures, moving beyond simple alkyl chains. The foundational work on simple, well-defined molecules like 2,2'-(1,4-butanediyl)bis(thiophene) has been instrumental in developing the sophisticated thiophene-based materials currently being explored for next-generation electronic and optoelectronic applications. nih.gov
Compound Properties
This table summarizes key identifiers and properties for the primary compound discussed.
| Property | Value |
| Compound Name | Thiophene, 2,2'-(1,4-butanediyl)bis- |
| CAS Number | 57640-14-9 |
| Molecular Formula | C12H14S2 |
| Molecular Weight | 222.37 g/mol |
Mentioned Compounds
Structure
3D Structure
Properties
CAS No. |
57640-14-9 |
|---|---|
Molecular Formula |
C12H14S2 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
2-(4-thiophen-2-ylbutyl)thiophene |
InChI |
InChI=1S/C12H14S2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h3-4,7-10H,1-2,5-6H2 |
InChI Key |
CZOWEMLKQZPVNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCCCC2=CC=CS2 |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 1,4 Butanediyl Bis Thiophene and Structural Analogs
Carbon-Carbon Bond Formation Strategies
Creating the crucial bond between the thiophene (B33073) heterocycle and the alkyl spacer is a central challenge in synthesizing the target molecule. Both direct coupling of pre-formed thiophene units and metal-catalyzed reactions represent powerful approaches to this end.
Direct coupling strategies often involve the generation of a nucleophilic thiophene species that can react with an appropriate electrophile. One common method involves the deprotonation of thiophene at the 2-position using a strong base, such as n-butyllithium, to form 2-lithiothiophene. This potent nucleophile can then participate in coupling reactions. For instance, oxidation of 2-lithiothiophene can lead to the formation of 2,2'-dithienyl, an analogue of biphenyl.
Conceptually, this approach can be extended to synthesize 2,2'-(1,4-butanediyl)bis(thiophene). The reaction would involve treating two equivalents of a thienyl anion equivalent, like 2-thienyllithium (B1198063) or a thienyl Grignard reagent (2-thienylmagnesium bromide), with one equivalent of a 1,4-dihaloalkane, such as 1,4-dibromobutane (B41627) or 1,4-dichlorobutane. This nucleophilic substitution reaction would form the two necessary carbon-carbon single bonds at either end of the butane (B89635) chain.
Table 1: Key Reagents in Direct Coupling Approaches
| Nucleophile | Electrophile | Resulting Bond Type |
|---|---|---|
| 2-Thienyllithium | 1,4-Dihalobutane | Thiophene-C(sp³)-C(sp³)- |
Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. While the Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is explicitly used for creating C(sp²)-C(sp) bonds, its principles illustrate the power of metal catalysis in thiophene chemistry. pharmaguideline.combeilstein-journals.org The Sonogashira reaction typically employs a palladium catalyst and a copper co-catalyst to couple iodo- or bromothiophenes with various alkynes, yielding acetylenic thiophene derivatives. pharmaguideline.comorganic-chemistry.org
For the synthesis of molecules like 2,2'-(1,4-butanediyl)bis(thiophene) where a C(sp²)-C(sp³) bond is required, other cross-coupling reactions are more directly applicable. The Kumada coupling is a prime example, involving the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org In this context, 2-thienylmagnesium bromide could be coupled with a 1,4-dihalobutane. google.com This reaction is particularly useful for creating bonds between sp²-hybridized carbons of the thiophene ring and sp³-hybridized carbons of the alkyl chain. organic-chemistry.orggoogle.com
Table 2: Comparison of Relevant Metal-Catalyzed Coupling Reactions
| Reaction Name | Thiophene Substrate | Coupling Partner | Catalyst | Bond Formed |
|---|---|---|---|---|
| Sonogashira | 2-Halothiophene | Terminal Alkyne | Pd/Cu | Thiophene-C≡C- |
| Kumada | 2-Thienylmagnesium halide | Alkyl Halide (e.g., 1,4-dihalobutane) | Ni or Pd | Thiophene-C-C- |
Strategies for Introducing the 1,4-Butanediyl Spacer
Instead of coupling two thiophene units to a spacer, an alternative strategy involves attaching the spacer to a single thiophene ring and then forming the second ring, or by building the spacer out from the thiophene rings themselves.
Friedel-Crafts alkylation is a classic method for forming alkyl-aryl bonds. synarchive.com This electrophilic aromatic substitution involves reacting an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govnih.govumkc.edu In principle, thiophene could be reacted with a 1,4-dihalobutane. However, this direct approach is fraught with challenges. Thiophene is highly reactive under Friedel-Crafts conditions, often leading to polymerization and resinification in the presence of strong Lewis acids. nih.gov Furthermore, the initial alkylation product, 2-(4-halobutyl)thiophene, is more reactive than thiophene itself, making polyalkylation a significant side reaction and leading to low yields of the desired 1,4-disubstituted product.
A highly effective and widely reported two-step strategy involves first performing a Friedel-Crafts acylation followed by a reduction. This method circumvents the problems associated with direct alkylation.
First, two equivalents of thiophene are acylated with one equivalent of a butane-1,4-dicarbonyl precursor, typically succinyl chloride, in the presence of a Lewis acid catalyst like AlCl₃. nih.gov This reaction forms the stable intermediate 1,4-bis(thiophen-2-yl)butane-1,4-dione . nih.govnih.gov The carbonyl groups are deactivating, which prevents the polymerization and polyacylation issues common in Friedel-Crafts alkylations.
In the second step, the two ketone functionalities of the dione (B5365651) intermediate are reduced to methylene (B1212753) groups (CH₂) to yield the final product, 2,2'-(1,4-butanediyl)bis(thiophene). Several classic reduction methods are suitable for this transformation:
Wolff-Kishner Reduction : This method involves heating the diketone with hydrazine (B178648) (H₂NNH₂) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as diethylene glycol. pharmaguideline.comwikipedia.orgucla.edu The reaction proceeds through a hydrazone intermediate and liberates nitrogen gas to form the alkane. beilstein-journals.orgwikipedia.org
Clemmensen Reduction : This reaction employs amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid to reduce the ketones. masterorganicchemistry.com It is particularly effective for aromatic ketones but is performed under harsh acidic conditions. rsc.org
This acylation-reduction sequence is often the most reliable and highest-yielding route to the target compound.
Atom-Economical and Transition-Metal-Free Approaches
The principles of green chemistry encourage the development of synthetic routes that are both atom-economical (maximizing the incorporation of reactant atoms into the final product) and avoid the use of toxic and expensive transition metals.
The Friedel-Crafts acylation/reduction pathway, while effective, is not highly atom-economical. The acylation step releases HCl, and the reduction step involves the use of hydrazine and base (Wolff-Kishner) or metal and acid (Clemmensen), with the oxygen atoms from the succinyl chloride being removed and discarded as water or other byproducts.
A hypothetical direct coupling of two thiophene molecules with 1,4-butanediol (B3395766) or a derivative would be more atom-economical. While specific transition-metal-free methods for the direct synthesis of 2,2'-(1,4-butanediyl)bis(thiophene) are not widely documented, research into thiophene synthesis is trending towards such approaches. For example, methods using elemental sulfur and simple organic precursors under metal-free conditions are being developed for the construction of the thiophene ring itself. chemspider.com Applying these principles to the formation of the complete target molecule remains an area for future development. The direct alkylation of 2-lithiothiophene with 1,4-dihalobutane could be considered a transition-metal-free approach, with the main byproduct being a lithium halide salt.
Synthetic Pathways for Functionalized Derivatives
The functionalization of the parent molecule, 2,2'-(1,4-butanediyl)bis(thiophene), opens avenues for the synthesis of a diverse range of derivatives with tailored electronic and structural properties. These derivatives are of significant interest in materials science, particularly for the development of organic semiconductors and conducting polymers. The primary routes to these functionalized compounds involve the modification of the thiophene rings, typically through electrophilic substitution reactions or via metalation followed by reaction with an electrophile.
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. In 2,2'-(1,4-butanediyl)bis(thiophene), the 2- and 2'-positions are substituted by the butane bridge. Consequently, electrophilic substitution reactions are anticipated to occur predominantly at the vacant α-positions (5- and 5'-positions), which are the most reactive sites on the thiophene ring.
Electrophilic Aromatic Substitution Reactions
Several classical electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the thiophene rings of 2,2'-(1,4-butanediyl)bis(thiophene).
Halogenation: The introduction of halogen atoms, typically bromine or chlorine, serves as a crucial step for further synthetic transformations. Bromination of similar bis(2-thienyl)alkanes has been shown to proceed regioselectively at the 5- and 5'-positions. nih.gov For instance, the reaction of 2,2'-(1,4-butanediyl)bis(thiophene) with a suitable brominating agent, such as N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) or acetic acid, is expected to yield 5,5'-dibromo-2,2'-(1,4-butanediyl)bis(thiophene). Similarly, chlorination can be achieved using reagents like N-chlorosuccinimide (NCS).
Acylation: Friedel-Crafts acylation allows for the introduction of acyl groups. The reaction of 2,2'-(1,4-butanediyl)bis(thiophene) with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) is predicted to result in the formation of the corresponding 5,5'-diacyl derivative. nih.gov This method is versatile, as the nature of the acyl group can be varied to modulate the properties of the final product.
Vilsmeier-Haack Formylation: This reaction provides a direct route to the introduction of formyl (-CHO) groups. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is an effective electrophile for formylating electron-rich aromatic rings. wikipedia.orgijpcbs.comorganic-chemistry.org The Vilsmeier-Haack formylation of 2,2'-bithienyl has been demonstrated to produce 5,5'-diformyl-2,2'-bithienyl, suggesting that a similar outcome would be observed with 2,2'-(1,4-butanediyl)bis(thiophene), leading to the formation of 5,5'-diformyl-2,2'-(1,4-butanediyl)bis(thiophene). researchgate.net
Functionalization via Metalation
An alternative and powerful strategy for the functionalization of 2,2'-(1,4-butanediyl)bis(thiophene) involves a two-step process of metalation followed by quenching with an electrophile. This approach often provides access to derivatives that are not readily accessible through direct electrophilic substitution.
Lithiation: The hydrogen atoms at the 5- and 5'-positions of the thiophene rings are acidic enough to be removed by strong bases, such as organolithium reagents (e.g., n-butyllithium, sec-butyllithium). This deprotonation results in the formation of a 5,5'-dilithio intermediate. This highly reactive species can then be treated with a wide array of electrophiles to introduce various functional groups. For example, reaction with:
Carbon dioxide (CO₂) followed by acidic workup would yield the 5,5'-dicarboxylic acid derivative.
Aldehydes or ketones would produce the corresponding secondary or tertiary alcohol derivatives.
Halogen sources like iodine (I₂) or hexachloroethane (B51795) (C₂Cl₆) would lead to the 5,5'-diiodo or 5,5'-dichloro derivatives, respectively.
Subsequent Transformations of Functionalized Derivatives
The initially functionalized derivatives, particularly the halogenated and formylated compounds, serve as versatile building blocks for the synthesis of more complex structures and oligomers.
Cross-Coupling Reactions: The 5,5'-dihalo derivatives are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the attachment of aryl, vinyl, or alkynyl groups. This is a key strategy for extending the π-conjugation of the system, which is essential for tuning the optical and electronic properties of the resulting materials.
Reactions of Formyl Groups: The 5,5'-diformyl derivative can undergo a range of reactions characteristic of aldehydes. For instance, it can be oxidized to the corresponding dicarboxylic acid, reduced to the diol, or used in condensation reactions (e.g., Wittig or Knoevenagel reactions) to introduce new carbon-carbon double bonds.
The following table summarizes the key synthetic pathways for the functionalization of 2,2'-(1,4-butanediyl)bis(thiophene).
| Reaction Type | Reagents and Conditions | Expected Major Product |
| Bromination | N-Bromosuccinimide (NBS), THF | 5,5'-Dibromo-2,2'-(1,4-butanediyl)bis(thiophene) |
| Chlorination | N-Chlorosuccinimide (NCS), Acetic Acid | 5,5'-Dichloro-2,2'-(1,4-butanediyl)bis(thiophene) |
| Acylation | Acyl chloride, Lewis Acid (e.g., AlCl₃) | 5,5'-Diacyl-2,2'-(1,4-butanediyl)bis(thiophene) |
| Formylation (Vilsmeier-Haack) | POCl₃, DMF, then H₂O | 5,5'-Diformyl-2,2'-(1,4-butanediyl)bis(thiophene) |
| Carboxylation (via Lithiation) | 1. n-BuLi, THF; 2. CO₂; 3. H₃O⁺ | 2,2'-(1,4-Butanediyl)bis(thiophene-5-carboxylic acid) |
| Iodination (via Lithiation) | 1. n-BuLi, THF; 2. I₂ | 5,5'-Diiodo-2,2'-(1,4-butanediyl)bis(thiophene) |
These synthetic methodologies provide a robust toolbox for the preparation of a wide array of functionalized derivatives of 2,2'-(1,4-butanediyl)bis(thiophene), paving the way for the development of novel organic materials with tailored properties.
Advanced Spectroscopic and Diffraction Based Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Conformation
NMR spectroscopy is a primary tool for elucidating the molecular structure of Thiophene (B33073), 2,2'-(1,4-butanediyl)bis- in solution. It provides information about the chemical environment of individual protons and carbon atoms, their connectivity, and the spatial relationships between them.
One-dimensional NMR spectra provide fundamental information about the different types of proton and carbon atoms present in the molecule. Due to the molecule's symmetry, a simplified spectrum is anticipated.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene rings and the 1,4-butanediyl linker. The thiophene protons, being in an aromatic environment, will appear in the downfield region (typically δ 6.5-8.0 ppm). The protons of the butane (B89635) chain will be found in the upfield region, characteristic of aliphatic protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display signals corresponding to the unique carbon environments within the molecule. The sp²-hybridized carbons of the thiophene rings are expected to resonate in the downfield region (δ 120-150 ppm), while the sp³-hybridized carbons of the butane linker will appear upfield (δ 20-40 ppm).
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Thiophene H-3, H-3' | ~6.8 | - | Doublet of doublets |
| Thiophene H-4, H-4' | ~6.9 | - | Doublet of doublets |
| Thiophene H-5, H-5' | ~7.1 | - | Doublet of doublets |
| Butanediyl C1-H₂, C4-H₂ | ~2.9 | - | Triplet |
| Butanediyl C2-H₂, C3-H₂ | ~1.8 | - | Multiplet |
| Thiophene C-2, C-2' | - | ~145 | Singlet (Quaternary) |
| Thiophene C-3, C-3' | - | ~125 | Singlet |
| Thiophene C-4, C-4' | - | ~127 | Singlet |
| Thiophene C-5, C-5' | - | ~123 | Singlet |
| Butanediyl C-1, C-4 | - | ~30 | Singlet |
| Butanediyl C-2, C-3 | - | ~32 | Singlet |
2D NMR experiments are crucial for confirming the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons. Cross-peaks would be expected between the protons on the butane chain (C1-H₂ with C2-H₂). Additionally, correlations between the coupled protons on the thiophene ring (H-3 with H-4, and H-4 with H-5) would be observed, confirming their positions relative to each other.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively assign each proton signal to its corresponding carbon atom in both the thiophene rings and the butane linker. For instance, the signal for the C1-H₂ protons would show a cross-peak with the C1 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons). For example, the protons on C1 of the butane chain (C1-H₂) would be expected to show a correlation to the C2 and C3 carbons of the thiophene ring, confirming the attachment point of the linker.
The flexibility of the 1,4-butanediyl linker allows for various conformations. However, steric hindrance between the two bulky thiophene rings would favor a more extended conformation. The most stable conformation is predicted to be the anti or all-trans arrangement of the butane chain, which maximizes the distance between the terminal thiophene groups. nih.gov This minimizes steric strain and results in the lowest energy state for the molecule in solution. The orientation of the thiophene rings relative to the linker will also be influenced by steric factors, likely adopting a conformation that minimizes interaction with the aliphatic chain.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry is used to confirm the molecular weight of Thiophene, 2,2'-(1,4-butanediyl)bis- and to study its fragmentation pattern, which provides additional structural information. The nominal molecular weight of the compound is 222.37 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 222. The fragmentation of the molecular ion is expected to occur primarily at the C-C bonds of the butane linker and at the bond connecting the linker to the thiophene ring.
Key predicted fragmentation pathways include:
Benzylic-type cleavage: The most favorable fragmentation is the cleavage of the Cα-Cβ bond of the butane linker relative to the thiophene ring. This would result in the formation of a stable thienylmethyl cation at m/z 97. This is often the base peak in the mass spectra of similar alkyl-substituted thiophenes.
Loss of neutral fragments: Cleavage within the butane chain can lead to the loss of neutral alkene fragments.
Thiophene ring fragmentation: At higher energies, the thiophene ring itself may fragment.
| m/z | Predicted Fragment Ion | Origin |
|---|---|---|
| 222 | [C₁₂H₁₄S₂]⁺ | Molecular Ion |
| 125 | [C₇H₉S]⁺ | Cleavage of C2-C3 bond of the linker |
| 97 | [C₅H₅S]⁺ | Thienylmethyl cation (Benzylic-type cleavage) |
| 83 | [C₄H₃S]⁺ | Thienyl cation |
X-ray Diffraction Studies for Solid-State Arrangement
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state.
Investigation of Intermolecular Interactions and Packing Architectures
Detailed crystallographic data for Thiophene, 2,2'-(1,4-butanediyl)bis- is not extensively available in the surveyed literature. However, the packing architectures of thiophene-containing molecules are generally governed by a combination of weak non-covalent interactions. For a molecule like 1,4-bis(2-thienyl)butane, which consists of two aromatic thiophene rings connected by a flexible aliphatic butane chain, several key interactions are expected to dictate its solid-state structure.
The primary forces at play would include van der Waals forces, C–H⋯π interactions, and potentially π–π stacking between the thiophene rings of adjacent molecules. rsc.org In related thiophene derivatives, C–H⋯π contacts are common, where a hydrogen atom from an alkyl chain or another thiophene ring interacts with the electron-rich π-system of a neighboring ring. nih.gov The flexible butane linker introduces significant conformational freedom, allowing the molecule to adopt various spatial arrangements to maximize packing efficiency. The final crystal lattice would be a result of the energetic balance between these stabilizing intermolecular forces and the steric demands of the molecule's conformation. rsc.org
Polymorphism and Crystal Engineering Considerations
Polymorphism, the ability of a compound to crystallize in multiple different forms, is a critical consideration in materials science. While specific polymorphs of Thiophene, 2,2'-(1,4-butanediyl)bis- have not been documented in the available research, the principles of crystal engineering provide a framework for understanding how such structures could be controlled. researchgate.net
Crystal engineering of organic semiconductors often focuses on tuning intermolecular interactions to achieve specific packing motifs, such as the 2-dimensional "brickwork" arrangement, which is beneficial for efficient charge transport. rsc.org For 1,4-bis(2-thienyl)butane, crystal engineering strategies could involve:
Solvent Selection: Crystallization from different solvents with varying polarities can influence which polymorph is favored.
Introduction of Substituents: Adding functional groups to the thiophene rings could introduce stronger directional interactions (like hydrogen bonding or halogen bonding) to guide the self-assembly process into a desired architecture. researchgate.netsoton.ac.uk
Control of Crystallization Conditions: Factors such as temperature, pressure, and rate of crystal growth can be manipulated to isolate different crystalline forms.
The flexible butane chain represents a challenge in predictive crystal engineering, as its conformational variability can lead to disordered structures or multiple packing possibilities. researchgate.net
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Presence and Molecular Dynamics
Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the molecular structure of a compound. Although a specific, fully assigned experimental spectrum for Thiophene, 2,2'-(1,4-butanediyl)bis- is not available, the expected characteristic vibrational frequencies can be predicted based on the analysis of its constituent parts: the thiophene ring and the butane chain. nih.govuci.edu
The key vibrational modes can be categorized as follows:
Thiophene Ring Vibrations: These include C–H stretching from the aromatic ring, typically found at high wavenumbers. The C=C stretching vibrations within the ring give rise to a set of characteristic bands. The C–S stretching mode is also a key indicator of the thiophene heterocycle, appearing at lower frequencies. nih.gov
Butane Chain Vibrations: The aliphatic butane linker will exhibit characteristic symmetric and asymmetric C–H stretching modes. Additionally, deformation modes such as CH₂ scissoring, wagging, and twisting will be present. uci.eduresearchgate.net
Table 1: Expected Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Thiophene Ring | Aromatic C–H Stretch | 3100 - 3050 |
| Butane Chain | Aliphatic C–H Stretch | 2960 - 2850 |
| Thiophene Ring | C=C Ring Stretch | 1550 - 1350 |
| Butane Chain | CH₂ Scissoring (Bending) | 1470 - 1450 |
| Thiophene Ring | C–S Stretch | 850 - 600 |
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Potentials and Electronic States
Electrochemical methods like cyclic voltammetry (CV) are essential for determining the redox potentials and understanding the electronic properties of conjugated molecules such as oligothiophenes. benthamdirect.com These techniques allow for the evaluation of the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). benthamdirect.com
For Thiophene, 2,2'-(1,4-butanediyl)bis-, specific experimental CV data is not reported in the reviewed literature. However, its electrochemical behavior can be inferred from the extensive studies on related oligothiophenes. acs.orgmdpi.com Thiophene and its oligomers are known to undergo oxidation, where electrons are removed from the π-system to form radical cations and, at higher potentials, dications. acs.org
A key factor influencing the oxidation potential is the degree of π-conjugation. In this molecule, the two thiophene rings are separated by a saturated butane chain, which acts as an insulating spacer. This separation prevents electronic conjugation between the two rings. Consequently, the molecule is expected to behave electrochemically as two independent, alkyl-substituted thiophene units rather than as a conjugated bithiophene system. The oxidation potential would likely be close to that of a single alkylthiophene monomer, which is typically high, as the alkyl group provides only weak electron-donating effects. mdpi.com
Table 2: Comparison of Oxidation Potentials for Thiophene-Based Molecules
| Compound | Number of Rings | Conjugation | Typical First Oxidation Potential Range (V vs. Fc/Fc⁺) |
|---|---|---|---|
| Terthiophene | 3 | Fully Conjugated | 0.5 - 0.7 |
| Bithiophene | 2 | Fully Conjugated | 0.8 - 1.0 |
| Thiophene | 1 | N/A | > 1.5 |
| Thiophene, 2,2'-(1,4-butanediyl)bis- | 2 | Non-Conjugated | Expected to be high, similar to a single alkylthiophene |
Note: The values for terthiophene and bithiophene are representative and can vary based on substitution and experimental conditions. The potential for the title compound is an educated prediction based on its structure.
This lack of conjugation means the electronic states of the two thiophene moieties are largely decoupled, preventing the formation of a stabilized, delocalized radical cation across the entire molecule that is characteristic of true oligothiophenes. acs.org
Computational and Theoretical Investigations of 2,2 1,4 Butanediyl Bis Thiophene
Molecular Dynamics Simulations for Conformational Space and Dynamics
The flexible 1,4-butanediyl linker between the two thiophene (B33073) rings in 2,2'-(1,4-butanediyl)bis(thiophene) allows the molecule to adopt a wide range of conformations. Molecular Dynamics (MD) simulations are an ideal computational technique to explore this conformational space and understand the molecule's dynamic behavior over time. mdpi.com
An MD simulation models the molecule as a collection of atoms interacting through a defined force field (e.g., AMBER, GROMOS), which approximates the potential energy of the system. mdpi.com The simulation numerically solves Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve.
The typical workflow for an MD simulation involves:
System Setup: The molecule is placed in a simulation box, often filled with a solvent like water to mimic solution-phase behavior. mdpi.com
Minimization and Equilibration: The system's energy is minimized to remove unfavorable contacts, followed by a period of simulation under controlled temperature and pressure (NVT and NPT ensembles) to allow the system to reach thermal equilibrium. mdpi.com
Production Run: A long simulation is performed to sample the conformational space adequately. mdpi.com
Analysis of the resulting trajectory can reveal the most stable conformers, the free energy landscape, and the transition pathways between different states. nih.gov For 2,2'-(1,4-butanediyl)bis(thiophene), this would involve analyzing the distribution of dihedral angles along the butane (B89635) chain and the relative orientation of the two thiophene rings.
Theoretical Prediction of Spectroscopic Properties
Computational methods are frequently used to predict and interpret various types of spectra, including electronic and vibrational spectra.
Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis) of organic molecules. mdpi.com By calculating the transition energies from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelength (λmax). nih.gov These theoretical spectra are invaluable for assigning experimental absorption bands to specific electronic transitions, typically π→π* transitions in conjugated systems. nih.gov
Vibrational spectra (Infrared and Raman) can be predicted by performing frequency calculations on the optimized molecular geometry. These calculations, usually at the DFT level, yield the normal modes of vibration and their corresponding frequencies and intensities. ekb.eg The predicted wavenumbers and intensities help in the assignment of complex experimental spectra, providing a direct link between observed spectral features and specific molecular motions. ekb.eg Furthermore, calculations of properties like Nucleus-Independent Chemical Shift (NICS) can be used to theoretically assess the aromaticity of the thiophene rings, which influences their NMR spectroscopic signatures. nih.gov
Table 2: Example of Theoretical vs. Experimental Spectroscopic Data for a Thiophene Derivative
| Compound Type | Method | Predicted λmax (nm) | Experimental λmax (nm) |
|---|---|---|---|
| Thiazole Azo Dye C | TD-B3LYP/6-311++G | 655 | 687 |
| Thiazole Azo Dye A | TD-B3LYP/6-311++G | 580 | 623 |
| Thieno[3,2-b]thiophene Derivative | M06/6-311G(d,p) | 509 | N/A |
Computational Elucidation of Reaction Mechanisms (e.g., Oxidation and Electropolymerization Pathways)
Computational chemistry is a powerful tool for elucidating complex reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products.
For oxidation , thiophene rings can undergo several transformations. Computational studies on similar compounds have investigated pathways involving the formation of reactive intermediates like thiophene-S-oxides or arene oxides. nih.govresearchgate.net DFT calculations can determine the activation energies for different pathways, helping to identify the most kinetically favorable mechanism. For example, intrinsic reaction coordinate (IRC) calculations have been used to show that an arene oxide formation followed by an NIH-shift rearrangement is an energetically favored mechanism for the hydroxylation of certain thiophene-containing compounds. nih.gov DFT has also been used to demonstrate that transition-state effects, rather than ground-state properties, can govern the relative reactivity of different thiophene derivatives toward oxidation. researchgate.net
The electropolymerization of thiophene derivatives is another area where computational studies provide critical insights. The process begins with the oxidation of the monomer to a radical cation. jept.de Quantum chemical calculations can model this initial step and the subsequent coupling of two radical cations to form a dimer. By calculating the frontier molecular orbital energies and spin density distribution of the monomer and its radical cation, researchers can predict the most likely positions for polymerization (typically the 5 and 5' positions of the thiophene rings). mdpi.com Theoretical models can also be used to estimate the electronic properties of the resulting polymer, such as its band gap, which is crucial for its application in conductive materials. mdpi.comrsc.org
Research Findings on the Polymerization of "Thiophene, 2,2'-(1,4-butanediyl)bis-" Remain Elusive
A thorough review of available scientific literature reveals a significant gap in detailed research specifically concerning the polymerization reactions of the chemical compound Thiophene, 2,2'-(1,4-butanediyl)bis-, also known as 1,4-bis(2-thienyl)butane. While extensive research exists on the polymerization of thiophene and its various derivatives, specific studies detailing the electrochemical and chemical polymerization pathways, reaction mechanisms, and resultant polymer characteristics for this particular monomer could not be located.
General principles of thiophene polymerization are well-established. Electrochemical methods typically proceed via the oxidation of the thiophene monomer to form radical cations, which then couple to form dimers, oligomers, and ultimately the polymer film on an electrode surface. winona.edunih.govdtic.mil Chemical oxidative polymerization, often employing reagents like iron(III) chloride, follows a similar oxidative coupling mechanism. Furthermore, controlled radical polymerization techniques have been adapted for some thiophene-based monomers to achieve polymers with well-defined structures.
However, the specific influence of the 1,4-butanediyl linker between the two thiophene rings in Thiophene, 2,2'-(1,4-butanediyl)bis- on its polymerization behavior—including its oxidation potential, the morphology of the resulting polymer films, and its electrochemical properties—is not documented in the accessible literature. Research on other molecules containing two thiophene units connected by different spacers, such as 1,4-bis(2-thienyl)-2,5-difluorobenzene, has been conducted, but these findings cannot be directly extrapolated to the butane-linked compound due to the different electronic and steric effects of the linking group. electrochemsci.org
Without dedicated studies on Thiophene, 2,2'-(1,4-butanediyl)bis-, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline, including specific data on reaction conditions, polymer characteristics, and research findings. The generation of the requested content would require speculative information, which falls outside the scope of providing a factual and authoritative scientific article.
Further experimental research focusing specifically on the polymerization of Thiophene, 2,2'-(1,4-butanediyl)bis- is necessary to elucidate the topics outlined in the user's request.
Polymerization Reactions and Resultant Polymeric Architectures
Chemical Polymerization Methods
Living Anionic Polymerization Strategies for Vinylthiophene Derivatives
Living anionic polymerization is a powerful technique for synthesizing polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. encyclopedia.pub This method is particularly effective for monomers with electron-withdrawing groups that can stabilize the propagating anionic species. In the context of thiophene-based polymers, living anionic polymerization has been successfully applied to various vinylthiophene derivatives. acs.org
The anionic polymerization of 2-vinylthiophene (B167685) and its derivatives has been investigated using a range of initiators in tetrahydrofuran (B95107) (THF). acs.org Studies have shown that these polymerizations can proceed in a living manner, yielding polymers with predictable molecular weights and narrow polydispersity indices (Mw/Mn < 1.2). acs.orgacs.org The success of the polymerization is often dependent on the initiator and the specific substituents on the thiophene (B33073) ring. acs.org For instance, the polymerization of 2-vinylthiophene initiated with sec-butyllithium (B1581126) (sec-BuLi) or potassium naphthalenide (K-Naph) has been shown to be well-controlled. acs.org
The stability of the propagating carbanion is a critical factor in achieving a living polymerization. In some cases, side reactions such as proton abstraction from the thiophene ring can lead to partial deactivation of the propagating species. acs.org However, the introduction of certain substituents at the 5-position of the thiophene ring can enhance the stability of the carbanion and promote a more controlled polymerization. acs.org For example, 2-vinylthiophene derivatives with phenyl or cyano groups at the 5-position have been shown to undergo quantitative polymerization with various initiators, including less nucleophilic ones like diphenylmethyl anions, to produce polymers with narrow molecular weight distributions (Mw/Mn < 1.1). acs.org
The living nature of these polymerizations allows for the synthesis of more complex architectures, such as block copolymers. researchgate.net By sequentially adding different monomers, well-defined block copolymers incorporating vinylthiophene segments can be prepared. researchgate.net This capability opens up possibilities for creating novel materials with tailored properties.
Table 1: Initiators for Anionic Polymerization of 2-Vinylthiophene Derivatives
| Initiator | Monomer | Counterion | Resulting Polymer Characteristics |
| sec-Butyllithium (sec-BuLi) | 2-Vinylthiophene | Li+ | Controlled molecular weight, narrow MWD |
| Potassium Naphthalenide (K-Naph) | 2-Vinylthiophene | K+ | Tailored molecular weight |
| sec-BuLi/α-Methylstyrene | 2-Vinylthiophene | Li+ | Controlled anionic polymerization |
| Diphenylmethyllithium (Ph2CHLi) | 2-Phenyl-5-vinylthiophene | Li+ | Predictable Mn, narrow MWD (<1.1) |
| Diphenylmethylpotassium (Ph2CHK) | 2-Phenyl-5-vinylthiophene | K+ | Predictable Mn, narrow MWD (<1.1) |
Formation of Conjugated Polymers and Copolymers with Flexible Spacers
The incorporation of flexible spacers into the backbone of conjugated polymers is a widely used strategy to modify their physical and electronic properties. In the case of thiophene-based polymers, the introduction of flexible units like the 1,4-butanediyl group in "Thiophene, 2,2'-(1,4-butanediyl)bis-" can lead to significant changes in solubility, processability, and morphology, which in turn affect the performance of devices fabricated from these materials.
Flexible spacers can disrupt the planarity of the polymer backbone, which can decrease the extent of π-conjugation. escholarship.org However, this disruption is not always detrimental. In many cases, it enhances the solubility of the polymer in common organic solvents, making them more amenable to solution-based processing techniques. rsc.org Furthermore, the introduction of flexible spacers can influence the solid-state packing of the polymer chains. rsc.org This can lead to improved crystallinity and more favorable morphologies for applications such as organic photovoltaics and field-effect transistors. rsc.org
The length and nature of the flexible spacer are critical parameters that determine the final properties of the polymer. nanoge.org For example, studies on non-conjugated polymer acceptors have shown that the length of the flexible spacer can systematically affect material solubility and the photovoltaic and mechanical properties of the resulting solar cells. nanoge.org Shorter flexible spacers can enhance the flexibility of the main chain, leading to optimized phase separation and improved device performance. nanoge.org
In donor-acceptor copolymers, flexible spacers can be used to tune the electronic properties of the material. By controlling the distance and orientation between the donor and acceptor units, it is possible to modulate the intramolecular charge transfer characteristics and the energy levels of the polymer. rsc.org This fine-tuning is crucial for optimizing the performance of organic electronic devices.
Table 2: Effects of Flexible Spacers on Conjugated Polymer Properties
| Property | Effect of Flexible Spacer | Rationale |
| Solubility | Generally increased | Disruption of backbone planarity and interchain interactions |
| Processability | Improved | Enhanced solubility allows for solution-based processing |
| Crystallinity | Can be enhanced | Allows for more ordered molecular packing in the solid state |
| Electronic Properties | Can be tuned | Affects the degree of π-conjugation and intramolecular charge transfer |
| Mechanical Properties | Improved flexibility and stretchability | Alleviates the rigidity of the polymer backbone |
Network Polymerization and Cross-linking Phenomena
Thiophene and its derivatives are known to undergo electropolymerization to form stable and electrically conductive polymeric films. nih.gov This process can lead to the formation of cross-linked networks, particularly when using monomers with more than two reactive sites. In the case of "Thiophene, 2,2'-(1,4-butanediyl)bis-", while the primary polymerization would likely occur through the α-positions of the thiophene rings, the potential for cross-linking exists, especially under electrochemical or oxidative conditions.
The formation of a network structure can significantly alter the properties of the resulting polymer. Cross-linked polymers are generally insoluble and have higher thermal and mechanical stability compared to their linear counterparts. The degree of cross-linking can be controlled by the polymerization conditions, such as the applied potential and the monomer concentration during electropolymerization.
In addition to covalent cross-linking, non-covalent interactions can also lead to the formation of network-like structures. Weak bonding interactions such as hydrogen bonding and π-stacking can play a crucial role in governing molecular recognition and self-assembly processes. nih.gov In the solid state, molecules of thiophene derivatives can be linked via intermolecular C-H···π contacts, leading to the formation of interwoven two-dimensional networks. nih.gov These supramolecular networks can have a significant impact on the material's charge transport properties and morphology.
The introduction of flexible spacers, such as the 1,4-butanediyl group, can influence the formation of both covalent and non-covalent networks. The flexibility of the spacer can affect the orientation of the thiophene units, which in turn can influence the efficiency of electropolymerization and the nature of the intermolecular interactions.
Structure-Property Relationships in Poly(2,2'-(1,4-butanediyl)bis(thiophene)) Derivatives
A fundamental understanding of the relationship between the chemical structure of a polymer and its physical and electronic properties is crucial for the design of new materials with tailored functionalities. mdpi.com For polymers derived from "Thiophene, 2,2'-(1,4-butanediyl)bis-", several key structure-property relationships can be anticipated based on studies of similar thiophene-based polymers.
The presence of the flexible 1,4-butanediyl spacer is expected to have a profound impact on the polymer's properties. As discussed previously, this spacer can enhance solubility and processability. rsc.org Furthermore, it can influence the polymer's thermal properties, such as the glass transition temperature and melting point. nih.gov The flexibility of the spacer can lower the melting point and increase the free volume of the polymer. nih.gov
The electronic properties of poly(2,2'-(1,4-butanediyl)bis(thiophene)) derivatives will be largely determined by the degree of π-conjugation along the polymer backbone. The butanediyl spacer will interrupt the conjugation between adjacent bis(thiophene) units. This will likely result in a wider bandgap compared to fully conjugated polythiophenes. However, the electronic properties can be tuned by copolymerizing "Thiophene, 2,2'-(1,4-butanediyl)bis-" with other electronically active monomers.
The morphology of the polymer in the solid state is another critical factor that influences its properties. The interplay between the rigid thiophene units and the flexible butanediyl spacers will dictate how the polymer chains pack. This can lead to the formation of crystalline and amorphous domains, and the nature of this phase-separated morphology will have a significant impact on the material's mechanical and electronic properties. researchgate.net For instance, the charge carrier mobility in thin films of the polymer will be highly dependent on the degree of crystallinity and the connectivity of the crystalline domains.
Table 3: Predicted Structure-Property Relationships for Poly(2,2'-(1,4-butanediyl)bis(thiophene)) Derivatives
| Structural Feature | Predicted Effect on Property |
| Flexible 1,4-butanediyl spacer | Increased solubility, lower melting point, wider bandgap, enhanced flexibility |
| Rigid bis(thiophene) units | Maintenance of electronic conductivity within conjugated segments, potential for crystallinity |
| Overall polymer architecture | Influence on solid-state morphology, charge transport, and mechanical strength |
Applications in Advanced Materials Science and Devices
Organic Semiconductors and Electronic Devices
While the broader class of thiophene-containing molecules and polymers is fundamental to the field of organic electronics, specific research detailing the role of "Thiophene, 2,2'-(1,4-butanediyl)bis-" in these applications is not present in the available scientific literature. Thiophene (B33073) derivatives are widely utilized for their excellent charge transport properties and tunable electronic characteristics, making them integral to the development of novel organic semiconductors. However, the specific structure featuring two thiophene rings linked by a butane (B89635) chain does not appear as a prominent subject of research in the following areas.
Building Blocks for Organic Field-Effect Transistors (OFETs)
There are no available studies that describe the synthesis or performance of Organic Field-Effect Transistors (OFETs) where "Thiophene, 2,2'-(1,4-butanediyl)bis-" is used as a distinct building block or semiconductor. Research in this area typically focuses on conjugated polymers and small molecules where thiophene units are part of a larger, more complex π-conjugated system designed to optimize charge carrier mobility and device stability.
Components in Organic Photovoltaics (OPVs) and Solar Cells
Similarly, the role of "Thiophene, 2,2'-(1,4-butanediyl)bis-" as a donor or acceptor component in Organic Photovoltaics (OPVs) is not documented. The development of OPV materials involves intricate molecular design to control the optical bandgap, energy levels (HOMO/LUMO), and morphology of the active layer. The available literature focuses on a wide array of other thiophene-based polymers and small molecules tailored for these purposes.
Active Materials in Organic Light-Emitting Diodes (OLEDs)
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The use of thiophene-based ligands in the synthesis of Metal-Organic Frameworks (MOFs) is an active area of research. These ligands can impart unique electronic, optical, and catalytic properties to the resulting frameworks. Despite this, there is no specific mention of "Thiophene, 2,2'-(1,4-butanediyl)bis-" being utilized as a ligand in this context.
Utilization as Ligands in MOF Synthesis
A thorough search of crystallographic and chemical databases reveals no instances of "Thiophene, 2,2'-(1,4-butanediyl)bis-" being employed as a linker to construct MOFs or coordination polymers. Research on thiophene-based MOF ligands typically involves dicarboxylic acids or other functionalized thiophene derivatives capable of coordinating to metal centers.
Luminescent Properties within MOF Frameworks
Consequently, with no MOFs being synthesized from this specific ligand, there is no data available on the luminescent properties that might arise from its incorporation into such frameworks.
Integration into Chemical Sensing Platforms
Thiophene-based molecules are foundational components in the design of chemosensors due to their exceptional photophysical properties and electron-rich nature. These sensors operate through various mechanisms, including Chelation Enhanced Fluorescence Effect (CHEF), where fluorescence is increased upon binding an analyte, and Chelation Enhancement Quenching Effect (CHEQ), where fluorescence is diminished. The integration of the Thiophene, 2,2'-(1,4-butanediyl)bis- scaffold into such platforms offers a versatile approach to detecting a range of environmental and biological analytes.
The core of these sensors is typically a receptor unit, which selectively binds the target analyte, and a signaling unit (fluorophore), which reports the binding event through a change in optical properties. Oligothiophenes, for which Thiophene, 2,2'-(1,4-butanediyl)bis- serves as a fundamental building block, have been successfully employed as the fluorescent signaling component for detecting both cations and anions. For instance, functionalizing the thiophene rings can create specific binding sites for metal ions like Zn²⁺ or anions such as CN⁻. Upon coordination, the electronic properties of the bithiophene system are altered, often affecting the Intramolecular Charge Transfer (ICT) process, which leads to a detectable change in the absorption or fluorescence spectrum. The flexible butane linker in Thiophene, 2,2'-(1,4-butanediyl)bis- provides structural adaptability, allowing the two thiophene rings to orient themselves optimally for chelation with specific analytes. This structural motif can be incorporated into test strips for the solid-state detection of contaminants, demonstrating its potential for practical, real-world applications.
Supramolecular Assemblies and Self-Organized Systems
The structure of Thiophene, 2,2'-(1,4-butanediyl)bis-, with its aromatic thiophene rings and flexible alkyl chain, is highly conducive to forming complex, ordered structures through non-covalent interactions. These self-organized systems are at the heart of its application in advanced materials.
Role of Intermolecular Interactions (e.g., C-H···π, π-Stacking, Hydrogen Bonding)
Weak intermolecular forces are the primary drivers governing molecular recognition and the self-assembly of supramolecular structures. In molecules containing aromatic systems like thiophene, C-H···π interactions and π-stacking are particularly significant. Analysis of the crystal structure of 1,4-Bis(thiophen-2-yl)butane-1,4-dione, a compound closely related to Thiophene, 2,2'-(1,4-butanediyl)bis-, provides direct insight into these forces. In its crystal lattice, molecules are linked through pairs of intermolecular C—H···π contacts, where hydrogen atoms interact with the electron-rich π-system of the thiophene rings. These interactions, along with π-stacking, dictate the packing of molecules, leading to the formation of interwoven two-dimensional networks. The flexible butane chain adopts a fully extended all-trans conformation, facilitating an ordered arrangement of the thiophene moieties. Similar C-H···π interactions are observed in the crystal structures of other related compounds, such as butane-1,4-diyl bis-(furan-2-carboxylate), underscoring the importance of this interaction in the assembly of molecules with flexible alkyl linkers and aromatic heads.
Table 1: Intermolecular Interaction Data in a Related Thiophene Compound
| Interaction Type | Atom Donor | Atom Acceptor | Distance (Å) | Reference |
| C-H···π | C-H | Thiophene Ring Centroid | 2.79 | |
| C-H···π | C-H | Thiophene Ring Centroid | 2.82 |
Self-Assembly into Ordered Nanostructures (e.g., Nanofibers)
The directional and specific nature of the intermolecular interactions described above can guide the self-assembly of molecules into well-defined, one-dimensional nanostructures like nanofibers. The process of self-organization builds ordered structures from disordered building blocks through the cumulative effect of weak, non-covalent forces. For Thiophene, 2,2'-(1,4-butanediyl)bis-, the interplay between π-stacking of the thiophene rings and the directional C-H···π interactions can promote anisotropic growth. This leads to the formation of supramolecular chains, which can then associate laterally to form higher-order structures such as fibers or ribbons. The ability to form such ordered assemblies is a key feature for applications in organic electronics and photonics, where long-range order is crucial for efficient charge transport and light emission.
Supramolecular Polymerization and its Induction of Emission
When individual molecules of Thiophene, 2,2'-(1,4-butanediyl)bis- assemble into long, ordered chains via non-covalent interactions, they form a "supramolecular polymer". A fascinating consequence of this process can be Aggregation-Induced Emission (AIE). Many thiophene-based molecules are weakly fluorescent when dissolved in a solvent because the energy from light absorption is dissipated through the free rotation and vibration of their molecular components.
However, upon aggregation or supramolecular polymerization, these intramolecular motions become restricted. This "Restriction of Intramolecular Motion" (RIM) mechanism closes the non-radiative decay pathways, forcing the molecule to release the energy as light, thus "inducing" or enhancing fluorescence emission. The formation of a supramolecular polymer from Thiophene, 2,2'-(1,4-butanediyl)bis- units would lock the thiophene rings into a more rigid conformation, preventing rotational dissipation of energy and leading to a significant increase in fluorescence quantum yield. This AIE phenomenon is critical for developing highly sensitive fluorescent sensors and bright emissive materials for organic light-emitting diodes (OLEDs).
Templated Synthesis and Molecular Recognition Phenomena
Molecular recognition, the ability of molecules to bind selectively through non-covalent interactions, is the foundation of templated synthesis. In this approach, a "template" molecule is used to pre-organize smaller monomer units into a specific arrangement before they are covalently linked. This process allows for the creation of complex molecular architectures with high precision.
Thiophene, 2,2'-(1,4-butanediyl)bis- is well-suited to participate in such phenomena. Its defined length, arising from the four-carbon linker, and the potential for specific interactions through its thiophene rings allow it to function either as a guest molecule that recognizes a specific binding site on a larger host or as a linear building block in a template-directed synthesis. For example, monomers could self-assemble onto a template through π-π stacking and hydrogen bonding interactions before a polymerization reaction occurs, resulting in a polymer with a perfectly controlled structure. This level of control is essential for creating materials with tailored electronic and optical properties for advanced device applications.
Derivatization Strategies and Functionalization of 2,2 1,4 Butanediyl Bis Thiophene
Regioselective Functionalization of Thiophene (B33073) Rings
The thiophene rings in 2,2'-(1,4-butanediyl)bis(thiophene) are the primary sites for functionalization, allowing for the introduction of various substituents that can significantly alter the molecule's electronic and physical properties. The α-positions (5 and 5') of the thiophene rings are particularly susceptible to electrophilic substitution due to the electron-rich nature of the thiophene heterocycle.
Common regioselective functionalization strategies include:
Halogenation: The introduction of bromine or iodine at the 5 and 5' positions can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). These halogenated derivatives serve as versatile intermediates for subsequent cross-coupling reactions. nih.gov
Metalation followed by Electrophilic Quench: Deprotonation of the acidic α-protons with strong bases like n-butyllithium generates lithiated species. rroij.com These can then react with a wide range of electrophiles to introduce functional groups such as alkyl, silyl, or carboxyl groups.
Formylation: The Vilsmeier-Haack reaction can be employed to introduce formyl groups at the α-positions, which can then be further modified.
Acylation: Friedel-Crafts acylation allows for the introduction of acyl groups, which can influence the molecule's solubility and electronic properties. A principal route to alkyl-substituted thiophenes involves Friedel-Crafts acylation followed by Wolff-Kishner reduction. derpharmachemica.com
These regioselective functionalizations are crucial for tuning the electronic properties of the molecule, which is essential for its application in organic electronics.
| Functionalization Reaction | Reagents | Position of Functionalization | Resulting Functional Group |
| Halogenation | N-bromosuccinimide (NBS), N-iodosuccinimide (NIS) | 5, 5' | -Br, -I |
| Metalation/Electrophilic Quench | n-butyllithium, then various electrophiles | 5, 5' | Alkyl, Silyl, Carboxyl, etc. |
| Formylation (Vilsmeier-Haack) | POCl₃, DMF | 5, 5' | -CHO |
| Acylation (Friedel-Crafts) | Acyl chloride, Lewis acid | 5, 5' | -C(O)R |
Modification of the 1,4-Butanediyl Spacer for Tunable Electronic and Steric Properties
Modification of the 1,4-butanediyl spacer offers a route to fine-tune the steric and electronic communication between the two thiophene rings. While direct functionalization of the saturated alkyl chain can be challenging, synthetic strategies can be employed to introduce functionality into the spacer.
One approach involves the synthesis of precursor molecules where the four-carbon chain already contains functional groups. For instance, the synthesis of 1,4-di-(2′-thienyl)-1,4-butanedione is achieved via a Stetter reaction or Friedel-Crafts acylation with succinyl chloride. nih.gov The carbonyl groups in this molecule can then be subjected to various chemical transformations, such as reduction to alcohols or conversion to other functional groups, thereby modifying the electronic and steric nature of the spacer.
| Spacer Modification Approach | Precursor Molecule | Potential Functional Groups | Effect on Properties |
| Synthesis from functionalized precursors | 1,4-di-(2′-thienyl)-1,4-butanedione | Carbonyl, Hydroxyl | Alters electronic communication, introduces sites for hydrogen bonding |
| Introduction of unsaturation | Not explicitly detailed for this molecule | Alkene, Alkyne | Increases rigidity, modifies conjugation pathway |
Synthesis of Oligothiophene Chains and Advanced Block Copolymers
2,2'-(1,4-Butanediyl)bis(thiophene) can serve as a building block for the synthesis of longer conjugated systems like oligothiophenes and advanced block copolymers. These materials are of significant interest for applications in organic electronics. nih.gov
Oligothiophene Synthesis:
After functionalizing the terminal α-positions of the thiophene rings with halogens, 2,2'-(1,4-butanediyl)bis(thiophene) can undergo metal-catalyzed cross-coupling reactions to form longer oligomeric chains. Common coupling reactions include:
Suzuki Coupling: Reaction of a di-bromo derivative with a thiophene boronic acid.
Stille Coupling: Reaction of a di-bromo derivative with a stannylated thiophene.
Kumada Coupling: Reaction of a di-bromo derivative with a thienyl Grignard reagent. nih.gov
These methods allow for the controlled synthesis of well-defined oligomers with alternating thiophene and 1,4-butanediylbis(thiophene) units.
Advanced Block Copolymers:
Block copolymers can be synthesized by incorporating 2,2'-(1,4-butanediyl)bis(thiophene) into a polymer chain with other monomer units. This can be achieved through various polymerization techniques, such as:
Electropolymerization: Oxidative electropolymerization of the monomer can lead to the formation of a conductive polymer film on an electrode surface. ntu.edu.twrsc.org The resulting polymer will have a network structure based on the coupling of the thiophene rings.
Chemical Polymerization: Using oxidative coupling agents like iron(III) chloride can also produce polymers.
Controlled Polymerization Techniques: By creating a bifunctional initiator from the bis(thiophene) molecule, it can be used to initiate the polymerization of other monomers, leading to the formation of ABA triblock copolymers.
The combination of the conductive properties of the polythiophene block with the properties of other polymer blocks (e.g., solubility, mechanical strength) can lead to materials with tailored functionalities. nih.gov
| Polymerization Strategy | Methodology | Resulting Polymer Architecture |
| Oligomerization | Suzuki, Stille, or Kumada cross-coupling | Well-defined oligothiophenes |
| Electropolymerization | Oxidative potential cycling | Cross-linked conductive polymer films |
| Chemical Polymerization | Oxidative coupling with FeCl₃ | Conductive polymer |
| Block Copolymer Synthesis | Use as a bifunctional initiator | ABA triblock copolymers |
Incorporation into Hybrid Materials and Composites
The functionalized derivatives of 2,2'-(1,4-butanediyl)bis(thiophene) can be incorporated into hybrid materials and composites to create materials with enhanced or novel properties.
Surface Modification: Thiophene-containing molecules can be grafted onto the surface of inorganic materials like silica (B1680970) or metal oxides. This is often achieved by first functionalizing the thiophene with a silane (B1218182) coupling agent. These modified surfaces can exhibit altered hydrophobicity and can be used as stationary phases in chromatography.
Nanoparticle Composites: By incorporating the thiophene monomer or polymer into a matrix with nanoparticles (e.g., gold, cadmium selenide), hybrid materials with interesting optical and electronic properties can be fabricated. The thiophene component can act as a conductive matrix or a ligand to passivate the nanoparticle surface.
Conducting Polymer Blends: Blending polymers derived from 2,2'-(1,4-butanediyl)bis(thiophene) with other insulating polymers can create conductive polymer composites. researchgate.net The conductivity of these materials can be tuned by varying the concentration of the conductive polymer. These composites can be used for applications such as antistatic coatings and sensors.
The versatility of thiophene chemistry allows for the integration of 2,2'-(1,4-butanediyl)bis(thiophene) into a wide array of material systems, paving the way for the development of advanced functional materials.
Outlook and Future Research Directions
Challenges in Scalable Synthesis and Sustainable Production
A primary hurdle in the widespread application of "Thiophene, 2,2'-(1,4-butanediyl)bis-" and its polymeric derivatives is the development of scalable and sustainable synthesis routes. Current laboratory-scale syntheses of complex thiophene (B33073) derivatives often rely on multi-step procedures with expensive catalysts and hazardous reagents. nih.gov
One of the significant challenges lies in achieving high-purity monomers in large quantities. Impurities can act as traps for charge carriers, severely degrading the electronic performance of the final material. Traditional purification methods like column chromatography are not economically viable for industrial-scale production.
Furthermore, many established polymerization methods for thiophenes, such as Kumada and Stille coupling, utilize organometallic reagents that generate toxic byproducts, posing environmental concerns. derpharmachemica.com Direct arylation polymerization (DAP) has emerged as a more sustainable alternative by reducing the number of synthetic steps and the generation of metallic waste. mdpi.com However, optimizing DAP for specific monomers like "Thiophene, 2,2'-(1,4-butanediyl)bis-" to achieve high molecular weight and regioregularity remains a key research challenge.
The table below summarizes some of the challenges associated with common synthesis methods for thiophene-based polymers.
| Synthesis Method | Advantages | Scalability Challenges | Sustainability Issues |
| Kumada Coupling | High yields and regioregularity | Requires Grignard reagents, sensitive to moisture and air | Use of stoichiometric organometallic reagents |
| Stille Coupling | Versatile for various monomers | Use of toxic organotin reagents | Tin-containing byproducts are highly toxic |
| Suzuki Coupling | Commercially available catalysts, tolerant to many functional groups | Boronic acids can be expensive and unstable | Generation of boronic acid waste |
| Direct Arylation Polymerization (DAP) | Fewer synthetic steps, reduced metallic waste | Can suffer from lower regioregularity and side reactions | Requires careful optimization of reaction conditions |
Addressing these challenges will require innovation in catalyst design, process optimization, and the exploration of bio-based starting materials to create a more sustainable production pipeline for these promising materials.
Opportunities in Novel Material Design and Property Optimization
The unique molecular structure of "Thiophene, 2,2'-(1,4-butanediyl)bis-" provides a versatile platform for designing novel materials with tailored properties. The flexible butane (B89635) linker between the two thiophene rings introduces a degree of conformational freedom not present in fully rigid conjugated systems. This flexibility can be exploited to control the morphology and solid-state packing of the resulting polymers, which in turn dictates their electronic and optical properties.
By copolymerizing "Thiophene, 2,2'-(1,4-butanediyl)bis-" with other aromatic or heteroaromatic monomers, a wide range of donor-acceptor (D-A) copolymers can be synthesized. mdpi.com This approach allows for precise tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for applications in organic solar cells and light-emitting diodes. bit.edu.cn The flexible linker could also be functionalized to introduce specific side chains that enhance solubility, promote self-assembly, or introduce sensing capabilities.
Computational modeling, such as density functional theory (DFT), will play a crucial role in predicting the electronic and structural properties of new material designs before their synthesis. nih.gov This synergy between computational prediction and experimental synthesis will accelerate the discovery of materials with optimized performance for specific applications.
The following table illustrates potential strategies for property optimization of polymers based on "Thiophene, 2,2'-(1,4-butanediyl)bis-".
| Property to Optimize | Design Strategy | Potential Impact |
| Solubility | Introduction of long, branched alkyl side chains on the thiophene rings or the linker. | Improved processability from solution for device fabrication. |
| Bandgap | Copolymerization with electron-donating or electron-withdrawing monomers. | Tuning of absorption and emission spectra for optoelectronic applications. |
| Charge Carrier Mobility | Control of regioregularity and solid-state packing through synthetic conditions. | Enhanced performance in organic field-effect transistors. |
| Mechanical Flexibility | Leveraging the inherent flexibility of the butane linker. | Development of materials for flexible and stretchable electronics. |
Exploration of New Application Domains
While thiophene-based polymers are well-established in fields like organic electronics, the unique characteristics of "Thiophene, 2,2'-(1,4-butanediyl)bis-" could open doors to new application domains. The presence of two thiophene units suggests that this molecule could be a valuable building block for creating electrochromic materials, where the material changes color in response to an electrical potential. nih.gov This property is highly desirable for applications such as smart windows and displays.
The flexible nature of the butane linker could also be advantageous in the development of materials for bioelectronics. For instance, polymers derived from this compound might exhibit improved biocompatibility and mechanical compliance, making them suitable for use in biosensors, neural interfaces, and drug delivery systems. The sulfur atoms in the thiophene rings can also interact with certain metal ions, suggesting potential applications in chemical sensing.
Furthermore, the ability to functionalize the monomer could lead to materials with specific recognition capabilities. For example, attaching bioreceptors to the polymer backbone could create highly sensitive and selective biosensors for detecting specific biomolecules. The inherent conductivity of the polymer could then be used to transduce the binding event into an electrical signal.
Development of Advanced In-Situ Characterization Techniques
To fully understand and optimize the performance of materials derived from "Thiophene, 2,2'-(1,4-butanediyl)bis-", it is essential to probe their structure and properties during operation. Advanced in-situ characterization techniques are crucial for gaining insights into the dynamic processes that occur within these materials, such as charge transport, doping mechanisms, and morphological changes.
In-situ spectroelectrochemistry, which combines electrochemical methods with spectroscopic techniques like UV-Vis-NIR and Raman spectroscopy, is a powerful tool for studying the electronic structure of conjugated polymers in different redox states. researchgate.netacs.org This technique allows for the direct observation of polarons and bipolarons, the charge carriers in these materials, providing valuable information about the doping process. researchgate.net
Another promising area is the use of in-situ X-ray scattering techniques to monitor the morphology and crystal structure of the polymer films during processing and device operation. This can reveal how the molecular packing changes in response to thermal annealing, solvent vapor annealing, or the application of an electric field. Such information is critical for establishing structure-property relationships and designing materials with improved performance and stability.
The development of these and other in-situ techniques will provide a deeper understanding of the fundamental processes governing the behavior of "Thiophene, 2,2'-(1,4-butanediyl)bis-" based materials, paving the way for the rational design of next-generation organic electronic devices.
Q & A
Q. What are the common synthetic routes for preparing Thiophene, 2,2'-(1,4-butanediyl)bis- and its derivatives?
- Methodological Answer : The compound is typically synthesized via cyclization or cross-coupling reactions. For example:
- Brominated derivatives can be prepared by reacting 2-thienyl precursors with brominating agents (e.g., NBS) under inert atmospheres .
- Recyclization strategies (e.g., using carbon disulfide and KOH in ethanol under reflux) enable the formation of thiophene-based heterocycles, as demonstrated in analogous thiazinone syntheses .
- Purification often involves column chromatography with gradients of hexane/ethyl acetate or recrystallization .
Q. How can spectroscopic and chromatographic methods characterize this compound?
- Methodological Answer :
-
Mass Spectrometry (MS) : Decafluoro analogs (e.g., C13H6F10S2) show distinct fragmentation patterns useful for structural confirmation .
-
HPLC : A validated method for bis-thia compounds (linear range: 0.025–0.903 µg/ml, RSD ≤2.18%) can be adapted using C18 columns and UV detection .
-
Elemental Analysis : Combustion analysis (e.g., C, H, N percentages) ensures purity, as shown for thiophene derivatives (e.g., C14H13N3OS: C 61.97%, H 4.83%, N 15.49%) .
Analytical Parameter Value for Bis-Thia Compound Value for Olanzapine Linear Range (µg/ml) 0.025–0.903 0.081–0.608 LOD (µg/ml) 0.007 0.081 RSD (%) 1.64 2.18 Table adapted from .
Q. What purification techniques are effective for isolating Thiophene-based derivatives?
- Methodological Answer :
- Column Chromatography : Silica gel columns with hexane/ethyl acetate gradients resolve polar impurities .
- Recrystallization : Use ethanol or dichloromethane/hexane mixtures for high-purity crystals .
- Distillation : For volatile byproducts, fractional distillation under reduced pressure is recommended .
Advanced Research Questions
Q. How does Thiophene, 2,2'-(1,4-butanediyl)bis- contribute to electronic properties in conjugated polymers?
- Methodological Answer :
- Optoelectronic Applications : The compound’s rigid, π-conjugated backbone enhances charge transport in polymers like PBDTTT-EFT, used in organic photovoltaics .
- Bandgap Tuning : Introduce electron-withdrawing groups (e.g., bromine) to lower LUMO levels, improving electron mobility .
- Aggregation Studies : Monitor emission shifts via UV-vis and fluorescence spectroscopy in thin films .
Q. What challenges arise in synthesizing brominated derivatives of this compound?
- Methodological Answer :
- Regioselectivity : Bromination at the 5-position of thiophene rings requires controlled stoichiometry of NBS to avoid over-substitution .
- Side Reactions : Competing dimerization or oxidation can occur; use inert atmospheres (N2/Ar) and low temperatures .
- Purification : Brominated analogs often require repeated column chromatography due to similar polarity to precursors .
Q. How can analytical methods resolve trace impurities in pharmaceutical-grade derivatives?
- Methodological Answer :
- HPLC Validation : Follow ICH guidelines for specificity, accuracy, and precision. Use spiked samples to validate detection limits (LOD: 0.007 µg/ml) .
- Mass Spectral Libraries : Compare fragmentation patterns with databases (e.g., EPA/NIH) to identify contaminants .
- NMR Dynamics : 2D-COSY and HSQC detect trace isomers or stereochemical impurities .
Q. How to address contradictory reaction outcomes in derivative synthesis?
- Methodological Answer :
- Mechanistic Analysis : Use DFT calculations to predict competing pathways (e.g., recyclization vs. dimerization) .
- In Situ Monitoring : Employ Raman spectroscopy or GC-MS to track intermediate species during reactions .
- Byproduct Identification : LC-MS/MS and elemental analysis distinguish between structural analogs (e.g., thieno[2,3-d]pyrimidinones vs. pyrimidinones) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
